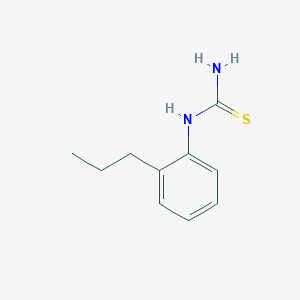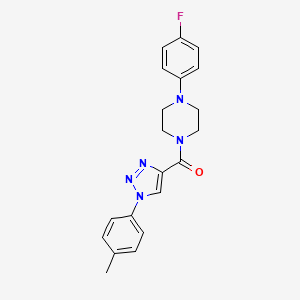
(4-(4-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a piperazine ring, a phenyl ring, and a 1,2,3-triazole ring. Piperazine rings are often found in pharmaceuticals and are known to have various biological activities. The phenyl ring is a common structure in organic chemistry, and the presence of a fluorine atom could potentially affect the compound’s reactivity and biological activity. The 1,2,3-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are also common in pharmaceuticals and can have various biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions involving the nitrogen atoms, while the phenyl ring might undergo electrophilic aromatic substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .Applications De Recherche Scientifique
Antibacterial Activity
One area of application involves its role in antibacterial research. The synthesis of triazole analogues of piperazine has been explored, with compounds showing significant inhibition of bacterial growth against pathogens such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. These findings suggest potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antiviral Activity
In antiviral research, derivatives have shown selective inhibition against HIV-2 strains, indicating a promising avenue for the development of selective HIV-2 inhibitors. This is particularly noteworthy for compounds such as (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, displaying comparable efficacy to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine without showing in vitro HIV-2 reverse transcriptase inhibition, suggesting a novel mechanism of action (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Analytical Chemistry
In analytical chemistry, the compound has been utilized in the development of methodologies for the separation and analysis of flunarizine and its degradation products, showcasing the versatility of such molecules in improving analytical techniques and drug stability studies (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Neuroscience Research
In neuroscience, derivatives have been explored for their 5-HT2 antagonist activity, contributing to the understanding of serotonin receptors and their role in neurological diseases and disorders. This includes the study of compounds with 4-fluorophenylpiperazin-1-yl moieties for their potential in treating conditions such as depression and anxiety (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Fluorescent Logic Gates
Additionally, the compound has been incorporated into the design of solvent-polarity reconfigurable fluorescent logic gates, demonstrating its utility in developing advanced materials for sensing and molecular electronics. This research has potential implications for biotechnology and nanotechnology, providing tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-2-6-18(7-3-15)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)17-8-4-16(21)5-9-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUJXRQNPLDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
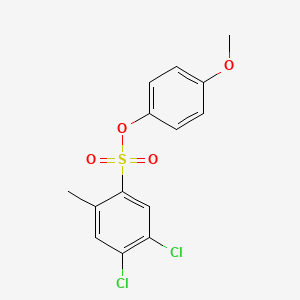
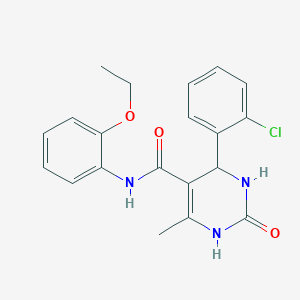

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)
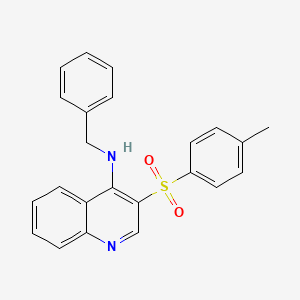
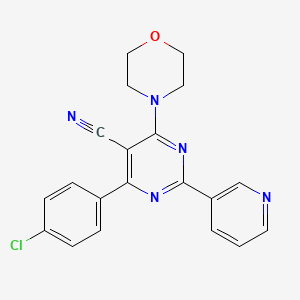
![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)
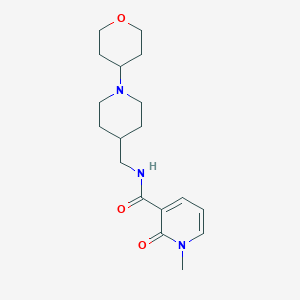
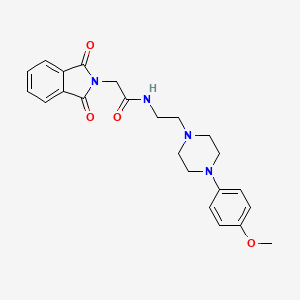
![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)
![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601959.png)

